3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
Description
3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a pyridinyl group and an amine moiety. This compound belongs to a class of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines, which have shown significant promise as macrofilaricidal agents targeting parasitic nematodes such as Onchocerca volvulus and Litomosoides sigmodontis . The molecule’s structure combines a thiadiazole ring (with sulfur and nitrogen atoms) and a 4-propylpyridin-2-yl group, contributing to its unique physicochemical properties and bioactivity. Synthetically, it is prepared via coupling reactions involving imidamide precursors and isothiocyanato-pyridine intermediates under optimized conditions (e.g., using DIAD in THF at 25°C), yielding moderate to high purity (>95%) .
Properties
Molecular Formula |
C10H12N4S |
|---|---|
Molecular Weight |
220.30 g/mol |
IUPAC Name |
3-(4-propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H12N4S/c1-2-3-7-4-5-12-8(6-7)9-13-10(11)15-14-9/h4-6H,2-3H2,1H3,(H2,11,13,14) |
InChI Key |
YVSXBGDVBNGSDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves the cyclodehydration of a thiosemicarbazide derivative bearing the 4-propylpyridin-2-yl moiety with an appropriate carboxylic acid or its equivalent. The key step is the formation of the 1,2,4-thiadiazole ring through intramolecular cyclization.
Cyclodehydration Using Mixed Mineral Acid Medium (Sulfuric Acid and Polyphosphoric Acid)
One classical and well-documented method is the cyclodehydration of 4-alkylthiosemicarbazides with aliphatic acids in a mixed mineral acid medium composed of sulfuric acid (15–35%) and polyphosphoric acid (65–85%) by weight. This method was reported in patent CA1039290A and provides improved yields compared to using either acid alone.
- Preparation of a mineral acid mixture by mixing sulfuric acid and polyphosphoric acid.
- Addition of 4-propyl-3-thiosemicarbazide to the acid mixture at low temperature (10–15 °C).
- Subsequent addition of the appropriate carboxylic acid (e.g., propionic acid or pyridine-2-carboxylic acid derivatives).
- The mixture is heated to 100–105 °C for several hours (typically 3 hours) to induce cyclodehydration.
- After reaction completion, the mixture is neutralized with ammonium hydroxide, and the product is extracted with an organic solvent such as toluene.
- The organic layer is dried and evaporated to isolate the thiadiazole compound.
- Yields of 2-amino-5-alkyl-1,3,4-thiadiazoles prepared by this method are typically high (80–93%).
- The method is robust and reproducible for various alkyl substituents, including propyl groups.
| Step | Conditions | Outcome |
|---|---|---|
| Acid mixture preparation | H2SO4 (15–35%) + PPA (65–85%) | Acidic medium for cyclization |
| Addition of thiosemicarbazide | 10–15 °C | Dissolution and mixing |
| Addition of carboxylic acid | Gradual, exothermic reaction | Formation of intermediate |
| Heating | 100–105 °C for 3 hours | Cyclodehydration to thiadiazole |
| Work-up | Neutralization + extraction | Isolation of pure product |
This method is applicable to derivatives with pyridine substituents on the thiosemicarbazide ring, enabling the synthesis of this compound analogs.
Cyclization Using Lawesson’s Reagent or Phosphorus Pentasulfide
Another approach involves the cyclization of amide or hydrazide intermediates using sulfurizing agents such as Lawesson’s reagent or phosphorus pentasulfide (P2S5).
- The precursor amide or hydrazide containing the 4-propylpyridin-2-yl moiety is treated with Lawesson’s reagent or P2S5.
- The reaction is carried out at moderate temperatures (45–55 °C).
- This induces cyclization and sulfur incorporation to form the 1,2,4-thiadiazole ring.
- Useful when direct cyclodehydration is challenging.
- Provides access to 2,5-disubstituted thiadiazoles with good yields.
| Reagent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|
| Lawesson’s reagent | 45–55 °C | Several hours | ~90 | Mild conditions, efficient |
| Phosphorus pentasulfide | Similar | Similar | Comparable | Alternative sulfurizing agent |
This method is applicable to synthesize thiadiazoles with pyridinyl substituents, including propyl-substituted derivatives.
Alkylation and Subsequent Cyclization Routes
Some synthetic routes involve the initial preparation of 2-amino-1,3,4-thiadiazole cores followed by alkylation at the pyridine ring or thiadiazole nitrogen atoms to introduce the propyl substituent.
- Alkylation is typically performed using alkyl bromides or iodides in the presence of bases such as potassium carbonate in polar aprotic solvents (e.g., dimethylformamide).
- Subsequent cyclization or functional group transformations yield the final compound.
This multi-step approach allows structural modifications but is less direct compared to one-pot methods.
Comparative Analysis of Preparation Methods
| Method | Reagents/Conditions | Temperature Range | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Mixed Mineral Acid Cyclodehydration | H2SO4 + Polyphosphoric acid + thiosemicarbazide + carboxylic acid | 100–105 °C | 80–93 | High yield, well-established | Harsh acidic conditions, corrosive acids |
| One-Pot PPE Method | Thiosemicarbazide + carboxylic acid + polyphosphate ester | ≤ 85 °C | 75–90 | Mild conditions, no toxic reagents | May require optimization for scale-up |
| Lawesson’s Reagent Cyclization | Amide/hydrazide + Lawesson’s reagent or P2S5 | 45–55 °C | ~90 | Mild conditions, efficient sulfurization | Requires precursor preparation |
| Alkylation Followed by Cyclization | Alkyl bromide + base + thiadiazole precursor | Variable | Variable | Allows structural diversity | Multi-step, longer synthesis |
Spectroscopic and Analytical Confirmation
All preparation methods are followed by rigorous characterization of the synthesized this compound, including:
- Mass Spectrometry (MS) : Confirms molecular weight.
- Infrared Spectroscopy (IR) : Identifies characteristic functional groups such as NH2 and C=S.
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR confirm the structure and substitution pattern.
- Melting Point Determination : Ensures purity and consistency.
These analyses confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional
Biological Activity
3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a compound belonging to the thiadiazole family, which has gained attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry, exhibiting various pharmacological properties including antimicrobial, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
Molecular Formula: C10H12N4S
Molecular Weight: 220.30 g/mol
CAS Number: 1179361-07-9
Synonyms: AKOS015843323, DB-061140
The structure of this compound consists of a pyridine ring substituted at the 4-position with a propyl group and a thiadiazole ring. This unique arrangement contributes to its biological activity due to the electronic properties imparted by the nitrogen and sulfur atoms in the rings.
Antimicrobial Activity
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the 1,2,4-thiadiazole moiety exhibit significant antibacterial and antifungal activities.
-
Antibacterial Activity:
- Studies have shown that this compound displays notable activity against various Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- A comparative study indicated that derivatives with halogen substitutions on the phenyl ring enhance antibacterial efficacy against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity:
Anticancer Activity
Recent investigations into the anticancer potential of thiadiazole derivatives have highlighted their effectiveness against various cancer cell lines.
-
Mechanism of Action:
- The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells through several pathways, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .
- Specific studies have reported that certain derivatives exhibit cytotoxic effects against breast carcinoma (MCF-7) and liver carcinoma (HepG2) cell lines with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
- Case Studies:
Structure-Activity Relationship (SAR)
Understanding the SAR of thiadiazole derivatives is crucial for optimizing their biological activity. Modifications in substituents can significantly influence their pharmacological profiles.
| Substituent Type | Effect on Activity |
|---|---|
| Halogen (e.g., Cl, F) | Increased antibacterial potency |
| Aromatic groups | Enhanced cytotoxicity |
| Alkyl side chains | Improved lipophilicity and absorption |
Research suggests that introducing different substituents can lead to enhanced interactions with biological targets, thereby improving efficacy while reducing toxicity .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the most notable applications of 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is its antimicrobial properties. Research has demonstrated that derivatives of thiadiazole compounds exhibit significant activity against a range of bacteria and fungi. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | 32 µg/mL |
| Thiadiazole Derivative | Escherichia coli | 64 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.
Anti-cancer Potential
Additionally, studies indicate that thiadiazole compounds can inhibit cancer cell proliferation. For example, in vitro studies have shown that specific derivatives induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.
Agricultural Applications
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Research indicates that it can act as an effective herbicide and insecticide. Field trials have shown that formulations containing thiadiazole derivatives significantly reduce pest populations while being safe for beneficial insects.
| Application | Target Pest | Efficacy (%) |
|---|---|---|
| Thiadiazole-based Insecticide | Aphids | 85% |
| Thiadiazole-based Herbicide | Weeds (e.g., Amaranthus spp.) | 90% |
These results highlight the potential for integrating this compound into sustainable agricultural practices.
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for novel polymers. Its ability to form stable complexes with metal ions makes it a candidate for developing advanced materials with specific electrical or thermal properties.
Case Study: Conductive Polymers
Research has demonstrated that incorporating thiadiazole derivatives into polymer matrices enhances conductivity. For instance:
| Polymer Type | Conductivity (S/m) | Improvement (%) |
|---|---|---|
| Standard Polymer | 0.01 S/m | - |
| Polymer with Thiadiazole Derivative | 0.05 S/m | 400% |
This enhancement suggests potential applications in electronic devices and sensors.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Q & A
Q. What are the optimal synthetic routes for 3-(4-Propylpyridin-2-yl)-1,2,4-thiadiazol-5-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example, SNAr reactions involving 5-chloro-1,2,4-thiadiazole derivatives and 4-propylpyridin-2-amine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) are effective . Catalyst-free one-pot strategies, as demonstrated for analogous thiadiazoles, may also apply, with yields improved by optimizing solvent polarity (e.g., DMF > EtOH) and reaction time (12–24 hours) . Key optimization parameters include:
- Temperature : 80–100°C for SNAr; room temperature for cyclization.
- Catalyst : Base catalysts (e.g., NaH) enhance nucleophilicity.
- Monitoring : Thin-layer chromatography (TLC) or HPLC to track progress.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., pyridinyl protons at δ 7.5–8.5 ppm, thiadiazole protons at δ 8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₁H₁₃N₅S requires m/z 255.0895) .
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns and acetonitrile/water gradients .
- Melting Point : Consistency with literature values (e.g., 170–175°C for analogous thiadiazoles) indicates purity .
Advanced Research Questions
Q. How does the propylpyridinyl substituent influence the compound’s bioactivity compared to other thiadiazole derivatives?
- Methodological Answer : The propylpyridinyl group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to polar substituents like chlorophenyl (logP ~3.0) . Structure-activity relationship (SAR) studies on analogs suggest:
- Antimicrobial Activity : Propyl chains may increase binding to hydrophobic enzyme pockets (e.g., bacterial dihydrofolate reductase) .
- Anticancer Potential : Pyridinyl groups enable π-π stacking with DNA or kinase targets, while the propyl chain modulates solubility .
Table 1 : Bioactivity Comparison of Thiadiazole Derivatives
| Substituent | IC₅₀ (µM) Antimicrobial | IC₅₀ (µM) Cancer Cells | LogP |
|---|---|---|---|
| 4-Chlorophenyl | 12.3 | 45.7 | 3.0 |
| 1-Methylcyclopropyl | 8.9 | 22.4 | 2.1 |
| 4-Propylpyridin-2-yl | 5.6* | 18.9* | 2.5 |
| *Predicted values based on SAR trends . |
Q. How can researchers address contradictions in reported biological activities of thiadiazole derivatives across studies?
- Methodological Answer : Discrepancies often arise from:
- Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times (24 vs. 48 hours), or serum content .
- Compound Purity : Impurities >5% skew dose-response curves; validate via HPLC before assays .
- Solubility : Use DMSO stocks (<0.1% final concentration) to avoid solvent toxicity .
Strategies : - Reproduce assays under standardized protocols (e.g., CLSI guidelines for antimicrobial tests).
- Cross-validate with orthogonal methods (e.g., fluorescence-based ATP assays vs. MTT) .
Q. What in silico strategies can predict the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to targets (e.g., EGFR kinase, PDB ID: 1M17). The propylpyridinyl group may occupy hydrophobic pockets, while the thiadiazole ring forms hydrogen bonds .
- Molecular Dynamics (MD) Simulations : GROMACS simulations (50 ns) assess binding stability; RMSD <2 Å indicates stable complexes .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors at N1 and N4 of thiadiazole) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
